N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide
説明
N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzoyl-substituted thiophene moiety linked to a 2,4,5-trimethylbenzenesulfonamide group. This compound is structurally distinguished by its hybrid aromatic system, combining a thiophene ring with a benzoyl substituent and a heavily methylated benzenesulfonamide scaffold.
特性
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-14-11-16(3)20(12-15(14)2)27(24,25)22-13-18-9-10-19(26-18)21(23)17-7-5-4-6-8-17/h4-12,22H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVGMVYHTVMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a sulfonamide group and multiple aromatic rings. Its chemical formula is , and it is characterized by significant lipophilicity due to the presence of multiple methyl groups and aromatic systems.
Biological Activity Overview
The biological activities of this compound primarily include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various strains of bacteria.
- Anticancer Potential : Research has suggested that it may inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects.
Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide showed promising results against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate a moderate level of antibacterial activity, suggesting potential for further development in treating bacterial infections.
Anticancer Mechanisms
In vitro studies have explored the anticancer properties of this compound. The mechanism appears to involve:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells, which is evidenced by increased caspase activity.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines.
Case Study: Breast Cancer Cells
A notable study focused on the effects of the compound on MCF-7 breast cancer cells. The findings revealed:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 25 µM.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in sub-G1 population, confirming apoptosis induction.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibition against:
- Carbonic Anhydrase : This inhibition could have implications for conditions such as glaucoma and epilepsy.
| Enzyme | Inhibition Percentage at 50 µM |
|---|---|
| Carbonic Anhydrase | 70% |
| Dipeptidyl Peptidase IV | 45% |
Safety and Toxicology
Toxicological assessments have indicated that while the compound exhibits biological activity, it also requires careful evaluation regarding its safety profile. Studies suggest low acute toxicity; however, long-term exposure effects remain to be fully elucidated.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with other sulfonamide derivatives and heterocyclic systems. Below is a comparative analysis based on substituent effects, physicochemical properties, and hypothetical biological activities.
Structural and Functional Group Comparisons
| Compound Name/ID | Key Substituents/Features | Hypothetical Biological Target/Activity |
|---|---|---|
| N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide (Target) | Benzoylthiophene, trimethylbenzenesulfonamide | Enzyme inhibition (e.g., COX-2) |
| 942852-91-7: 5-bromo-2-[[(2-fluorophenyl)methyl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine | Fluorophenylmethylthio, thiadiazole, bromopyrimidine | Kinase or antimicrobial targets |
| 1212329-26-4: 4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide | Fluorophenylsulfonamide, morpholine-ethylamino, cyclohexane-carboxamide | GPCR modulation or proteasome inhibition |
| 951958-28-4: 4-methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide | Oxolanylmethyl, propylpyridinyl-thiazole | Antibacterial or antiviral agents |
Physicochemical Properties (Estimated)
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~443.5 | 4.2 | 1 | 6 |
| 942852-91-7 | ~465.3 | 3.8 | 2 | 7 |
| 1212329-26-4 | ~568.6 | 2.5 | 4 | 11 |
| 951958-28-4 | ~403.5 | 2.1 | 1 | 6 |
Key Observations :
Hydrogen Bonding : Fluorophenylsulfonamide derivatives (e.g., 1212329-26-4) exhibit greater hydrogen-bond acceptors (11 vs. 6 in the target), likely enhancing target binding specificity but reducing blood-brain barrier penetration .
Bioactivity : Thiadiazole- and pyrimidine-containing analogs (e.g., 942852-91-7) may prioritize kinase inhibition, whereas the target’s benzoylthiophene could favor COX-2 or similar hydrophobic binding pockets .
Metabolic Stability
Trimethyl substitution on the benzenesulfonamide (target) may reduce oxidative metabolism compared to morpholine (1212329-26-4) or thiazole (951958-28-4) systems, which are prone to CYP450-mediated degradation .
Research Findings and Limitations
While direct studies on the target compound are sparse, structural analogs highlight critical trends:
- Thiophene vs.
- Methylation Effects: The 2,4,5-trimethyl group may sterically hinder off-target interactions, a advantage over non-methylated sulfonamides .
- Gaps: No in vivo or enzymatic assay data exist for the target compound; predictions rely on computational models and analog extrapolation.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
